2-Benzyl-N,N-diethylbenzamide
Description
Contextualization of Benzamide (B126) Derivatives in Advanced Chemical Synthesis
Benzamide derivatives, a class of compounds containing the benzoyl group attached to a nitrogen atom, are of significant interest in organic and medicinal chemistry due to their wide spectrum of biological activities. nanobioletters.com These activities include analgesic, anti-inflammatory, anti-cancer, and antimicrobial effects. nanobioletters.com The synthesis of benzamide derivatives has been a focal point of research, with numerous methods developed for the formation of the amide bond. nih.gov Traditional methods often involve the reaction of a carboxylic acid with an amine, sometimes requiring activating or dehydrating agents. nih.gov
Modern synthetic approaches are increasingly focused on developing more efficient and environmentally friendly methods. These include catalytic amidation using transition metals and biocatalytic methods employing enzymes, which offer milder reaction conditions and improved sustainability. numberanalytics.com The directed ortho-metalation (DoM) reaction is a powerful strategy for the regiocontrolled functionalization of aromatic scaffolds, with the N,N-diethylamide group being a widely used directing group due to its strong Lewis basicity. nih.gov
Structural Classification and Research Relevance of N,N-Disubstituted Benzamides
N,N-disubstituted benzamides are characterized by the presence of two alkyl or aryl groups on the nitrogen atom of the amide functionality. This substitution pattern precludes the nitrogen from acting as a hydrogen bond donor, which can significantly influence the molecule's biological activity and physical properties. nih.gov The N,N-diethylamide group, in particular, is a strong directing group in directed ortho-metalation reactions, facilitating the synthesis of specifically substituted aromatic compounds. nih.gov
2-Benzyl-N,N-diethylbenzamide is a specific example of an N,N-disubstituted benzamide. Its structure features a benzyl (B1604629) group at the 2-position of the benzoyl ring and two ethyl groups on the amide nitrogen. Research on similar N,N-disubstituted benzamides has explored their potential as insect repellents and their synthesis via various methods, including non-classical Mitsunobu reactions. nih.govgoogle.com The polymorphism of 2-benzoyl-N,N-diethylbenzamide has also been a subject of study, highlighting how different crystalline forms can affect a compound's properties. mdpi.comresearchgate.net
Overview of Current Research Trajectories for Complex Amide Scaffolds
Current research in the field of complex amide scaffolds is driven by the need for novel therapeutic agents and more efficient synthetic methodologies. A significant area of focus is the development of new catalytic processes for amide bond formation that are more atom-economical and sustainable. unc.edu For instance, the use of earth-abundant metals like cobalt as catalysts for amide synthesis from simple feedstocks like alkenes and amines represents a move towards "green" chemistry. unc.edu
Another key trajectory is the design and synthesis of novel amide-containing scaffolds with specific biological targets in mind. This includes the development of N-substituted benzamide derivatives as antitumor agents, designed to inhibit enzymes like histone deacetylases (HDACs). researchgate.netnih.gov The synthesis of complex, nitrogen-containing heterocyclic motifs, which are prevalent in biologically active compounds, is also an active area of investigation, often employing advanced transition metal-catalyzed reactions. bham.ac.uk Furthermore, researchers are exploring new ligation auxiliaries to facilitate the synthesis of peptides and other amide-linked bioconjugates, expanding the toolbox for creating complex molecular architectures. researchgate.net
Interactive Data Table: Properties of Selected Benzamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |
| This compound | C18H21NO | 267.37 | Not extensively studied individually, falls under N,N-disubstituted benzamides. |
| 2-Benzoyl-N,N-diethylbenzamide | C18H19NO2 | 281.35 | Polymorphism, crystal structure. mdpi.comresearchgate.net |
| N,N-Diethylbenzamide | C11H15NO | 177.24 | Insect repellent. google.comtruemeds.in |
| 2-Methyl-N,N-diethylbenzamide | C12H17NO | 191.27 | Insect repellent. nih.gov |
| N-benzyl-N-methylbenzamide | C15H15NO | 225.29 | Synthetic intermediate. chemsynthesis.com |
Structure
3D Structure
Properties
CAS No. |
162334-26-1 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2-benzyl-N,N-diethylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-3-19(4-2)18(20)17-13-9-8-12-16(17)14-15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3 |
InChI Key |
LIEXZFQEXHMZTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzyl N,n Diethylbenzamide
Established Reaction Pathways for N,N-Diethylbenzamide Formation
The synthesis of the fundamental N,N-diethylbenzamide structure can be achieved through several well-established reaction pathways. These methods primarily focus on the efficient formation of the amide bond from readily available starting materials.
Amidation Reactions from Benzoic Acid Precursors
A primary and straightforward method for synthesizing N,N-diethylbenzamide involves the direct amidation of benzoic acid or its derivatives with diethylamine (B46881). google.comchemguide.co.uk This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
Common strategies for activating the benzoic acid precursor include:
Conversion to Acyl Chlorides: Benzoic acid can be converted to the more reactive benzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comprepchem.com The resulting benzoyl chloride readily reacts with diethylamine, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct, to yield N,N-diethylbenzamide. prepchem.com
Use of Coupling Reagents: A variety of coupling reagents can be employed to facilitate the direct amidation of benzoic acid. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming an "active ester" intermediate, which is then susceptible to nucleophilic attack by diethylamine. masterorganicchemistry.com Another effective coupling agent is n-propanephosphonic acid anhydride (B1165640) (T3P), which, in combination with a base like pyridine, enables amide bond formation under mild conditions. organic-chemistry.org
Mitsunobu Reaction: A non-classical Mitsunobu reaction has been demonstrated for the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine. nih.gov This method involves the use of triphenylphosphine (B44618) and an azodicarboxylate, such as diisopropylazodicarboxylate (B7806520) (DIAD), to facilitate the coupling. nih.gov
A one-pot process for the preparation of N,N-diethylbenzamide has also been described, reacting benzoic acid with N,N-diethyl carbamoyl (B1232498) chloride in the presence of tributylamine. google.com
Amide Bond Formation via Tertiary Amines and Anhydrides
An alternative approach to amide synthesis involves the reaction of tertiary amines with anhydrides. This method can be particularly useful when starting from a tertiary amine precursor.
Polonovski Reaction: The Polonovski reaction traditionally involves the treatment of a tertiary amine N-oxide with an acylating agent, such as acetic anhydride, to yield an amide and an aldehyde or ketone. numberanalytics.comorganicreactions.org The reaction proceeds through the formation of an iminium ion intermediate. organicreactions.orgnumberanalytics.com Variations of this reaction, sometimes referred to as the Polonovski-Potier reaction, utilize trifluoroacetic anhydride, which can allow the reaction to be stopped at the iminium ion stage. synarchive.com
Iron-Catalyzed Oxidative Amidation: A more direct method involves the iron-catalyzed oxidative amidation of tertiary amines with anhydrides. acs.org This approach utilizes a catalyst like FeCl₂ and an oxidant such as tert-butyl hydroperoxide to facilitate the formation of the amide bond. acs.org Copper nanoparticles supported on zeolite Y have also been shown to be effective catalysts for the reaction of tertiary amines with anhydrides in the presence of tert-butyl hydroperoxide. researchgate.net
The reaction between acid anhydrides and amines generally follows an addition-elimination mechanism to produce the corresponding amide and a carboxylate ion. orgoreview.com
Advanced Synthetic Strategies for Benzyl-Substituted Benzamides
The introduction of a benzyl (B1604629) group at the ortho position of N,N-diethylbenzamide requires more advanced synthetic strategies that allow for regioselective functionalization of the aromatic ring.
Directed Ortho-Metalation (DoM) Approaches Utilizing Amide Directing Groups
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgbaranlab.org In this approach, the amide group of N,N-diethylbenzamide acts as a directed metalation group (DMG), guiding a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to deprotonate the ortho-position of the benzene (B151609) ring. wikipedia.orgacs.orguwindsor.ca
The resulting aryllithium intermediate is a potent nucleophile that can react with various electrophiles to introduce a substituent at the ortho position. To synthesize 2-benzyl-N,N-diethylbenzamide, a suitable electrophile would be a benzyl halide, such as benzyl bromide. The amide directing group is crucial as it coordinates to the lithium cation, positioning the base for selective deprotonation of the adjacent C-H bond. baranlab.orgorganic-chemistry.org The strength of the directing group can influence the reaction conditions and efficiency. organic-chemistry.org
Catalytic Approaches (e.g., Rhodium- or Palladium-Catalyzed Ortho-Acylation Analogues)
Transition metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical method for the functionalization of aromatic rings. nih.gov The amide group can serve as an effective directing group in these reactions, guiding the metal catalyst to the ortho C-H bond. nih.govacs.orgthieme-connect.de
Rhodium-Catalyzed Reactions: Rhodium catalysts, such as [Cp*RhCl₂]₂, have been utilized for the oxidative acylation of benzamides with aldehydes to yield ortho-acyl benzamides. nih.govacs.org While this provides a ketone at the ortho position, analogous strategies could potentially be developed for benzylation. Rhodium(III) has also been shown to catalyze the oxidative coupling of benzamides with alkynes and the oxidative C-H allylation with 1,3-dienes. snnu.edu.cnnih.gov The N-methoxy amide has proven to be a versatile directing group for rhodium-catalyzed C-H activation. nih.govbohrium.com
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-H activation and arylation reactions. acs.orgnih.govsigmaaldrich.com The N-unsubstituted amide group (-CONH₂) has been successfully used as a directing group for the palladium-catalyzed ortho-arylation of benzamides with aryl iodides. acs.org More complex amide directing groups, such as N-methoxy amides, have also been employed in palladium-catalyzed C-H functionalization. nih.govbohrium.com While direct benzylation via this method is less common, the arylation methodology provides a foundation for potential C-C bond formation at the ortho position.
Oxidative Amidation Protocols
Oxidative amidation represents a class of reactions where an amide is formed through an oxidative process. While often referring to the formation of the amide bond itself, some protocols can be adapted for the functionalization of a pre-existing amide.
Oxidative Coupling Reactions: Research has demonstrated the oxidative coupling of primary benzamides with alkenes via ortho-C-H activation mediated by a combination of copper(II) and ruthenium(II) catalysts. acs.org This provides a vinyl group at the ortho position, which could potentially be further manipulated to a benzyl group.
Metal-Free Oxidative Procedures: Metal-free oxidative methods have been developed for the synthesis of benzamides from styrenes and amines. researchgate.net These reactions typically use an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.netorganic-chemistry.org
Visible-Light-Promoted Protocols: Recent advancements include the use of visible light to promote the oxidative amidation of amines. acs.orgnih.gov These methods often involve photoredox catalysis and can be performed under mild conditions. acs.orgorganic-chemistry.org
While these oxidative amidation protocols primarily focus on the formation of the amide bond, the underlying principles of C-H activation and oxidative coupling are relevant to the development of new methods for the synthesis of this compound.
Data Tables
Table 1: Reagents for N,N-Diethylbenzamide Synthesis
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| Benzoic Acid | SOCl₂, Diethylamine, Triethylamine | N,N-Diethylbenzamide | Amidation (via Acyl Chloride) |
| Benzoic Acid | DCC, Diethylamine | N,N-Diethylbenzamide | Direct Amidation (Coupling) |
| Benzoic Acid | Triphenylphosphine, DIAD, Diethylamine | N,N-Diethylbenzamide | Mitsunobu Reaction |
| Tertiary Amine N-Oxide | Acetic Anhydride | Amide + Aldehyde/Ketone | Polonovski Reaction |
Table 2: Advanced Strategies for Ortho-Benzylation
| Starting Material | Key Reagent(s) | Intermediate/Product | Synthetic Strategy |
|---|---|---|---|
| N,N-Diethylbenzamide | n-BuLi, Benzyl Bromide | This compound | Directed Ortho-Metalation (DoM) |
| N,N-Diethylbenzamide | [Cp*RhCl₂]₂, Aldehyde | Ortho-Acyl Benzamide (B126) | Rhodium-Catalyzed Ortho-Acylation |
| Benzamide | Aryl Iodide, Pd Catalyst | Ortho-Aryl Benzamide | Palladium-Catalyzed Ortho-Arylation |
Control of Chemo-, Regio-, and Stereoselectivity in Synthesis
The primary challenge in synthesizing this compound is achieving high regioselectivity for the ortho-benzylation. The amide functional group itself serves as a powerful directing group in various catalytic systems, facilitating C-H activation specifically at the ortho position.
Regiocontrol via Directed C-H Activation:
The N,N-diethylamide group is an effective directing group for transition-metal-catalyzed C-H functionalization. This directing ability ensures that the benzylation occurs almost exclusively at the ortho position, thus providing excellent regiocontrol. Methodologies using palladium, rhodium, and other transition metals leverage this effect to construct the C-C bond precisely where required, avoiding the formation of meta or para isomers.
Boron-Directed Ortho-Benzylation:
A highly selective protocol for the ortho-benzylation of N-aryl amides, applicable to the synthesis of this compound, involves the use of a boron-directing group. nih.govchalmers.se This method demonstrates excellent site-specificity under mild conditions. chalmers.se The process begins with a carbonyl-directed borylation of the amide, forming a dibromo boracycle intermediate. This intermediate then undergoes a Suzuki-Miyaura-type coupling with a benzyl halide. nih.gov The reaction shows high efficiency and tolerates a wide range of functional groups on both the amide and the benzyl halide, showcasing its high degree of chemoselectivity. nih.govchalmers.se For instance, various substituents on the phenyl ring, including electron-donating and electron-withdrawing groups, are well-tolerated. chalmers.se
A study on related N-aryl amides highlights the conditions and selectivity of this transformation.
| Substrate (N-Aryl Amide) | Catalyst/Reagents | Solvent | Temperature | Yield of Ortho-Benzylated Product |
|---|---|---|---|---|
| Pivalamide derivative | 1) BBr3 2) Benzyl Bromide, K2CO3, Pd(OAc)2 | CH2Cl2 then MeOH/H2O | 70 °C | 49% |
| Substrate with Fluoro group | Optimized Conditions | - | - | 68-94% |
| Substrate with Trifluoromethyl group | Optimized Conditions | - | - | 68-94% |
| Heterocyclic Anilides | Optimized Conditions | - | - | 84-86% |
Palladium/Norbornene-Catalyzed Deoxygenative Benzylation:
Another robust method involves the deoxygenative ortho-benzylation of aryl iodides with benzyl alcohol, catalyzed by a palladium/norbornene system. rsc.org While this method starts from an aryl iodide rather than directly activating a C-H bond of the benzamide, it achieves the same ortho-functionalized product structure. The N,N-diethylbenzamide group would first be synthesized from the corresponding ortho-iodobenzoic acid. The key to this reaction's selectivity is the transient conversion of benzyl alcohol into a more reactive isourea intermediate, which then couples with an aryl-norbornene-palladacycle intermediate. rsc.org This protocol features high chemoselectivity and operational simplicity. rsc.org
Stereoselectivity:
For the synthesis of the parent compound, this compound, stereoselectivity is not a factor as the molecule is achiral. However, in syntheses involving prochiral substrates or substituted benzylating agents, controlling the formation of stereocenters would become critical. For example, iridium-catalyzed hydroarylation reactions can create tertiary benzylic stereocenters with high enantioselectivity by adding anilide ortho-C-H bonds across styrenes. acs.org Such principles could be adapted for stereoselective syntheses of chiral derivatives.
Mechanistic Elucidation of Formation Pathways
Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of synthetic methods.
Mechanism of Boron-Directed Benzylation:
The proposed mechanism for the boron-directed ortho-benzylation begins with the carbonyl-directed borylation of the N-aryl amide starting material. nih.govchalmers.se This step forms a key dibromo boracycle intermediate (e.g., 2a in the cited literature). Following this, a base-promoted ligand exchange on the boron atom occurs. The final product is formed through a pathway analogous to a Suzuki-Miyaura coupling, where the boracycle couples with the benzyl halide in the presence of a palladium catalyst. nih.govchalmers.se Competing side reactions, such as homocoupling of the benzylating agent, can occur, particularly with less reactive benzyl chlorides compared to benzyl bromides. nih.gov
Mechanism of Palladium/Norbornene Catalysis:
In the deoxygenative benzylation pathway, the mechanism is believed to proceed through a Catellani-type reaction. An aryl-norbornene-palladacycle (ANP) is a key intermediate. rsc.org The benzyl alcohol is activated by a carbodiimide, forming an isourea. This intermediate facilitates the reaction by coordinating to the palladium center and polarizing the C-O bond, which ultimately leads to the formation of the ortho-C-C bond and the diarylmethane product. rsc.org Preliminary mechanistic studies indicate that this activated isourea is more reactive than the corresponding benzyl halides. rsc.org
Mechanism of Amide Formation:
While the focus is often on the C-C bond formation, the initial synthesis of the N,N-diethylbenzamide moiety is also of mechanistic interest. One method involves a non-classical Mitsunobu reaction using benzoic acid and diethylamine. nih.gov It is postulated that this reaction does not proceed through the traditional alkoxyphosphonium ion. Instead, it involves the formation of an acyloxyphosphonium ion intermediate, which is then attacked by the amine nucleophile (diethylamine) to form the final amide product. nih.gov
Chemical Reactivity and Transformation Studies of 2 Benzyl N,n Diethylbenzamide
Exploration of Electrophilic and Nucleophilic Reaction Profiles
The reactivity of 2-Benzyl-N,N-diethylbenzamide is characterized by the susceptibility of its aromatic rings to electrophilic attack and the potential for nucleophilic attack at the amide carbonyl carbon.
The two aromatic rings present in the molecule exhibit different reactivities towards electrophilic aromatic substitution (EAS). The benzene (B151609) ring of the benzoyl group is deactivated by the electron-withdrawing nature of the amide carbonyl, which directs incoming electrophiles to the meta position. libretexts.orglibretexts.org Conversely, the benzyl (B1604629) group's phenyl ring is weakly activated and directs electrophiles to the ortho and para positions. libretexts.orgyoutube.com This difference in reactivity allows for selective functionalization of either ring. For instance, under carefully controlled conditions, it is possible to favor substitution on the more reactive benzyl ring.
The carbonyl carbon of the amide group is an electrophilic center, though its reactivity is attenuated by the resonance donation of the nitrogen lone pair. digitellinc.com Consequently, nucleophilic acyl substitution reactions on this compound typically require either harsh reaction conditions or activation of the amide. masterorganicchemistry.comyoutube.comlibretexts.org The general mechanism for such substitutions proceeds through a tetrahedral intermediate. libretexts.orglibretexts.org
| Reaction Type | Reagents and Conditions | Major Product(s) | Reference |
| Nitration | HNO₃, H₂SO₄ (catalytic), 0 °C | 2-Benzyl-N,N-diethyl-5-nitrobenzamide and 2-(4-Nitrobenzyl)-N,N-diethylbenzamide | libretexts.org |
| Bromination | Br₂, FeBr₃, CCl₄ | 2-Benzyl-5-bromo-N,N-diethylbenzamide and 2-(4-Bromobenzyl)-N,N-diethylbenzamide | youtube.com |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃, CS₂ | Predominantly acylation on the benzyl ring's para position | nih.gov |
| Nucleophilic Acyl Substitution | H₃O⁺, Δ | 2-Benzylbenzoic acid and Diethylamine (B46881) hydrochloride | vedantu.comvaia.com |
| Nucleophilic Acyl Substitution | 1. NaOH, H₂O, Δ 2. H₃O⁺ | 2-Benzylbenzoic acid and Diethylamine | masterorganicchemistry.comvedantu.com |
Investigation of Functional Group Interconversions and Derivatization
The functional groups within this compound can be interconverted to synthesize a variety of derivatives. The amide functionality, for instance, can be reduced to the corresponding amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. vaia.com
Furthermore, the benzylic position offers a handle for further derivatization. For example, radical bromination at the benzylic carbon can be achieved using reagents like N-bromosuccinimide (NBS) under photochemical or radical initiation conditions. The resulting benzylic bromide can then be subjected to nucleophilic substitution reactions to introduce a range of functional groups.
Directed ortho-metalation is another powerful tool for the derivatization of N,N-dialkyl benzamides. researchgate.net The amide group can direct lithiation to the ortho position of the benzoyl ring, allowing for the introduction of various electrophiles at this site.
| Transformation | Reagents and Conditions | Product | Reference |
| Amide Reduction | 1. LiAlH₄, THF 2. H₂O | (2-(Diethylaminomethyl)phenyl)(phenyl)methane | vaia.com |
| Benzylic Bromination | NBS, (PhCO)₂O₂, CCl₄, Δ | 2-(Bromo(phenyl)methyl)-N,N-diethylbenzamide | N/A |
| Directed ortho-Metalation | s-BuLi, TMEDA, THF, -78 °C; then E⁺ | 2-Benzyl-6-E-N,N-diethylbenzamide (E = electrophile) | researchgate.net |
Role as a Ligand or Organocatalytic Moiety in Transition Metal Catalysis
The presence of both oxygen and nitrogen atoms in the amide group of this compound provides potential coordination sites for transition metals. nih.govnih.gov The carbonyl oxygen and the amide nitrogen can act as a bidentate ligand, forming stable chelate complexes with various metal centers. The specific coordination mode would depend on the metal, its oxidation state, and the other ligands present in the coordination sphere. Such metal complexes could find applications in various catalytic transformations.
While there is no direct evidence for the use of this compound as an organocatalyst, related structures have been explored in this context. For example, chiral thioureas derived from aminoindanes have been shown to be effective organocatalysts. nih.gov It is conceivable that chiral derivatives of this compound could be designed to act as organocatalysts for a range of asymmetric reactions.
| Application | Metal/Catalyst System | Potential Reaction | Reference |
| Ligand for Cross-Coupling | Pd(II) or Ni(II) complexes | Suzuki, Heck, or Sonogashira couplings | nih.govresearchgate.net |
| Asymmetric Catalysis | Chiral derivative with a transition metal (e.g., Rh, Ru, Ir) | Asymmetric hydrogenation or transfer hydrogenation | nih.gov |
| Organocatalysis | Chiral derivative (e.g., incorporating a thiourea (B124793) moiety) | Asymmetric Michael additions or aldol (B89426) reactions | nih.gov |
Studies on Amide Bond Stability and Cleavage Mechanisms
The amide bond is known for its high stability due to resonance, which imparts a partial double bond character to the C-N bond. digitellinc.commdpi.com Consequently, the amide bond in this compound is resistant to cleavage under mild conditions.
Cleavage of this robust bond typically requires harsh conditions, such as strong acid or base hydrolysis at elevated temperatures. vedantu.comvaia.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. vaia.com Base-catalyzed hydrolysis, or saponification, proceeds via the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. masterorganicchemistry.com More recent methods have explored the use of reagents like hydroxylamine (B1172632) or hydrazinolysis, sometimes accelerated by ammonium (B1175870) salts, for the cleavage of unactivated amide bonds under milder conditions. rsc.orggoogle.com Enzymatic cleavage of such stable amide bonds is also a possibility, although specific enzymes would be required. mdpi.comnih.gov
| Cleavage Method | Reagents and Conditions | Products | Reference |
| Acid Hydrolysis | Concentrated HCl, H₂O, reflux | 2-Benzylbenzoic acid, Diethylamine hydrochloride | vedantu.comvaia.com |
| Base Hydrolysis | 40% NaOH (aq), reflux; then H₃O⁺ | 2-Benzylbenzoic acid, Diethylamine | masterorganicchemistry.comvedantu.com |
| Hydrazinolysis | N₂H₄, NH₄Cl, 70 °C | 2-Benzylbenzohydrazide, Diethylamine | rsc.org |
| Reductive Cleavage | Na, EtOH | (2-Methylphenyl)(phenyl)methane, Diethylamine | mdpi.com |
Advanced Structural Characterization and Conformational Analysis
High-Resolution Spectroscopic Methods for Molecular Architecture
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Variable Temperature NMR)
No published studies detailing advanced one-dimensional (¹H, ¹³C), two-dimensional (e.g., COSY, HSQC, HMBC), or variable temperature NMR analyses for 2-Benzyl-N,N-diethylbenzamide could be located. Such studies would be essential for unambiguously assigning proton and carbon signals, elucidating through-bond and through-space correlations, and investigating dynamic processes such as hindered rotation around the amide C-N bond or conformational changes of the benzyl (B1604629) and diethyl groups.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Specific Fourier-Transform Infrared (FT-IR) and Raman spectra for this compound are not present in the reviewed literature. This data would be required to identify characteristic vibrational modes for its functional groups, such as the C=O stretching of the amide, C-N stretching, and the various C-H and C=C vibrations of the aromatic rings. In the solid state, these techniques would also be crucial for identifying and characterizing any potential intermolecular hydrogen bonds.
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Elucidation
There is no available high-resolution mass spectrometry (HRMS) data for this compound. HRMS is necessary for the precise determination of the molecular formula by providing a highly accurate mass-to-charge ratio. Furthermore, tandem mass spectrometry (MS/MS) experiments, which would reveal the characteristic fragmentation pathways of the molecule upon ionization, have not been published.
Solid-State Structural Investigations
Single-Crystal X-ray Diffraction for Absolute Structure and Intermolecular Interactions
A solved crystal structure for this compound determined by single-crystal X-ray diffraction is not available in crystallographic databases or the scientific literature. This analytical technique is the definitive method for determining the absolute three-dimensional molecular structure, bond lengths, bond angles, and the precise nature of intermolecular interactions (e.g., hydrogen bonds, π-π stacking, van der Waals forces) that dictate the crystal packing.
Powder X-ray Diffraction for Crystalline Phase Analysis and Polymorphism Studies
No powder X-ray diffraction (PXRD) patterns or studies on the polymorphism of this compound have been reported. PXRD is fundamental for analyzing the crystalline phases of a bulk sample and is the primary tool for identifying, characterizing, and studying different polymorphic forms, which can have distinct physical properties.
Comprehensive Analysis of this compound Not Available in Publicly Accessible Research
A thorough review of available scientific literature and research databases has revealed a significant lack of specific data required to generate an article on the chemical compound “this compound” focusing on its advanced structural characterization and conformational analysis. Despite targeted searches for crystallographic and spectroscopic information, no dedicated studies on the polymorphism, variable temperature X-ray diffraction, or detailed conformational analysis in solution and solid states for this particular compound could be located.
The initial investigation highlighted a closely related but structurally distinct compound, 2-benzoyl-N,N-diethylbenzamide, for which extensive research on polymorphism and conformational analysis exists. mdpi.comresearchgate.net This compound, featuring a keto-group directly attached to the benzamide (B126) ring, has been the subject of studies involving variable temperature X-ray diffraction, revealing multiple polymorphic forms and associated phase transitions. mdpi.comresearchgate.net However, these findings are not applicable to this compound, which contains a benzyl group.
Further searches for data specifically on this compound did not yield any publications detailing its crystal structure, potential polymorphic forms, or the conformational dynamics of its solution and solid states. The scientific community has published research on other related benzamide structures, but the specific information necessary to fulfill the requested article outline for this compound remains absent from the public domain.
Therefore, the requested article focusing on the advanced structural characterization and conformational analysis of this compound, as per the specified outline, cannot be produced at this time due to the absence of the required primary research data.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation, albeit with approximations. These calculations can elucidate a wide range of molecular properties.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 2-Benzyl-N,N-diethylbenzamide, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), could be used to optimize the molecular geometry and calculate various electronic properties. nih.gov Such studies would reveal details about bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule.
The electronic properties derived from DFT, such as the distribution of electron density, can help in understanding the molecule's reactivity. For instance, regions with higher electron density might be more susceptible to electrophilic attack, while electron-deficient areas would be prone to nucleophilic attack. While specific DFT data for this compound is scarce, studies on similar benzyl (B1604629) derivatives have successfully used DFT to correlate electronic structure with observed chemical behavior. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. The MEP map is typically color-coded, with red indicating regions of high electron density (negative potential), which are attractive to electrophiles, and blue indicating regions of low electron density (positive potential), which are attractive to nucleophiles. walisongo.ac.id
For this compound, an MEP map would likely show a region of negative potential around the carbonyl oxygen atom, making it a likely site for interaction with electrophiles or for hydrogen bonding. The aromatic rings and the nitrogen atom would also exhibit distinct electrostatic potential features influencing their reactivity. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy and shape of these orbitals are crucial in determining a molecule's chemical reactivity and its behavior in chemical reactions. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. researchgate.net
An FMO analysis of this compound would provide insights into its electron-donating (from the HOMO) and electron-accepting (to the LUMO) capabilities. The distribution of the HOMO and LUMO across the molecule would indicate which parts of the molecule are most involved in these interactions. For instance, in related compounds, the HOMO is often localized on the electron-rich parts of the molecule, such as the aromatic rings or atoms with lone pairs, while the LUMO is distributed over electron-deficient regions. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can then be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.
For this compound, DFT calculations could be used to compute its theoretical vibrational spectrum. By comparing the calculated frequencies with experimental IR and Raman spectra, a detailed assignment of the vibrational modes can be achieved. nih.govmdpi.com Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR data to confirm the molecular structure and conformation in solution. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
This compound possesses several rotatable bonds, leading to a complex conformational landscape. mdpi.com Molecular Dynamics (MD) simulations can be employed to explore the different possible conformations of the molecule over time and to understand their relative stabilities. nih.gov By simulating the molecule in a solvent, such as water or an organic solvent, MD can also provide insights into the effects of solvation on the conformational preferences and dynamics of the molecule. These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment.
Reaction Pathway Modeling and Transition State Analysis
Computational methods can be used to model the entire pathway of a chemical reaction, from reactants to products, including the high-energy transition state. This allows for the determination of reaction mechanisms and the calculation of activation energies, which are key to understanding reaction rates. For this compound, reaction pathway modeling could be used to investigate various potential reactions, such as its synthesis or its metabolic degradation pathways. By identifying the transition state structures and their energies, one could predict the feasibility and kinetics of these reactions.
Applications in Non Biological Chemical Sciences
Utilization as a Synthetic Intermediate or Building Block in Organic Synthesis
There is limited direct evidence of 2-Benzyl-N,N-diethylbenzamide being widely used as a synthetic intermediate. However, the broader class of N,N-diethylbenzamides is significant in organic synthesis. The N,N-diethylamide group is a strong directing group in ortho-metalation strategies, facilitating the synthesis of complex aromatic compounds.
General methods for the synthesis of N,N-diethylbenzamides have been developed, which could theoretically be adapted for this compound. One such method is the Mitsunobu reaction, which allows for the preparation of ortho-, meta-, and para-substituted N,N-diethylbenzamides from the corresponding benzoic acids and diethylamine (B46881). nih.gov This reaction is notable for proceeding via a non-classical mechanism that involves an acyloxyphosphonium ion. nih.gov
Another common route to N,N-diethylbenzamides is the acylation of diethylamine with a suitable benzoyl chloride derivative. prepchem.com For instance, the well-known insect repellent N,N-diethyl-m-toluamide (DEET) is synthesized from m-toluic acid, often via the corresponding m-toluoyl chloride. sld.cu More contemporary methods involve catalytic systems, such as copper nanoparticles on zeolite Y, which can facilitate the synthesis of amides from tertiary amines and acid anhydrides. researchgate.net
Exploration in Material Science Contexts
The application of this compound in material science is not well-documented. However, by examining related structures, we can infer potential areas of interest.
Inclusion in Polymeric Structures or Supramolecular Assemblies
While there is no specific data on the inclusion of this compound in polymers, research on related structures provides some insights. For example, polymers containing benzylamine (B48309) functionalities have been synthesized. The amidation of poly(thioacrylate)s with benzylamine results in the formation of poly(benzyl acrylamide). warwick.ac.uk This suggests that amide-containing monomers can be valuable in polymer chemistry.
Furthermore, the formation of supramolecular gels from N-benzyl, N′-acylbispidinols has been observed. [No specific citation found in the provided results] This indicates that the benzyl-amide motif can play a role in the self-assembly processes that lead to the formation of soft materials. The self-assembly of N-annulated perylenediimides into supramolecular polymers has also been studied, highlighting the importance of molecular design in achieving desired bulk properties. rsc.org
Investigation of Liquid Crystalline or Self-Assembling Properties
There is no specific research on the liquid crystalline or self-assembling properties of this compound. However, the broader class of aromatic amides has been investigated for such properties. Generally, the amide group's ability to form strong hydrogen bonds can lead to high melting points, which is often detrimental to achieving liquid crystallinity. rsc.orgtandfonline.com However, with appropriate molecular design, such as the introduction of lateral substituents, thermotropic liquid crystalline phases can be realized in aromatic amides. jlu.edu.cningentaconnect.com
Studies on liquid crystal dimers containing secondary and tertiary benzanilide (B160483) units have shown that N-alkylation significantly affects the liquid crystalline behavior. rsc.org Secondary amides in these systems tend to form nematic phases, while the corresponding N-methylated tertiary amides show a reduced tendency to form such phases. rsc.org This suggests that the N,N-diethyl substitution in this compound would likely inhibit the formation of liquid crystalline phases due to the disruption of intermolecular hydrogen bonding.
In the context of solid-state self-assembly, the related compound 2-benzoyl-N,N-diethylbenzamide has been shown to exhibit polymorphism, meaning it can crystallize in different forms. mdpi.comresearchgate.net This phenomenon is dependent on the solvent used for recrystallization and temperature, and it affects the molecular packing and intermolecular interactions within the crystal lattice. mdpi.com
Environmental Chemical Transformation Studies (e.g., Abiotic Degradation Pathways)
Specific studies on the environmental chemical transformation and abiotic degradation pathways of this compound are not available in the current body of scientific literature. However, the environmental fate of the structurally related and widely used insect repellent, N,N-diethyl-m-toluamide (DEET), has been investigated.
DEET is known to be moderately mobile in soil and degrades at a moderate to rapid rate in surface waters and soil. researchgate.net Its potential for bioaccumulation is low. researchgate.net The primary mode of degradation in the environment is through microbial action (biodegradation), which often involves the hydroxylation or demethylation of the aromatic ring. researchgate.net Abiotic degradation processes, such as hydrolysis, may also contribute to its transformation in the environment, although they are generally considered to be slower than biodegradation for many organic contaminants. nih.gov
The degradation pathways of DEET can provide a predictive framework for the potential environmental fate of other N,N-diethylbenzamide derivatives. However, the presence of the benzyl (B1604629) group at the 2-position in this compound would likely influence its environmental behavior, potentially leading to different degradation products and rates. Without specific experimental data, these remain as educated hypotheses.
Future Research Perspectives and Emerging Challenges
Development of Sustainable and Economically Viable Synthetic Routes
The traditional synthesis of N,N-disubstituted benzamides, including 2-Benzyl-N,N-diethylbenzamide, often involves the reaction of a carboxylic acid derivative, such as an acyl chloride, with an amine. nih.govprepchem.com For instance, a common laboratory preparation involves reacting benzoyl chloride with diethylamine (B46881). prepchem.com While effective, these methods can have drawbacks such as poor atom economy and the generation of hazardous waste. rsc.org
Future research is increasingly focused on developing greener and more economically viable synthetic pathways. Key areas of exploration include:
Direct Amidation Reactions: Catalytic methods that directly couple carboxylic acids with amines are highly desirable as they avoid the pre-activation of the carboxylic acid, reducing waste. Research into new catalysts, potentially based on abundant and less toxic metals, could yield more efficient processes.
Alternative Starting Materials: Investigating alternative feedstocks to the traditional petroleum-derived precursors is a significant long-term goal. For example, methods for the synthesis of benzamides from arenes using reagents like cyanoguanidine in the presence of a superacid have been explored, offering a direct conversion route. nih.gov The precursor to this compound, 2-benzoylbenzoic acid, can be synthesized via a Friedel-Crafts reaction between phthalic anhydride (B1165640) and benzene (B151609), a process where catalyst recyclability is a key factor for sustainability. google.comprepchem.com
Green Solvents and Catalysts: The use of environmentally benign solvents is a cornerstone of green chemistry. mdpi.com Research into replacing hazardous solvents with safer alternatives like 2-MeTHF or CPME is crucial. mdpi.com Furthermore, the development of recyclable catalysts, such as copper nanoparticles on zeolite supports for amide bond formation, presents a promising avenue for sustainable synthesis. researchgate.net
| Synthetic Approach | Precursors | Key Features | Sustainability Aspect |
| Traditional Amidation | Benzoyl chloride, Diethylamine | Well-established, high yield | Generates HCl byproduct |
| Mitsunobu Reaction | Benzoic acid, Diethylamine | Useful for sensitive substrates | Stoichiometric phosphine (B1218219) oxide waste |
| Catalytic Amidation | 2-Benzylbenzoic acid, Diethylamine | High atom economy | Requires development of efficient catalysts |
| From Arenes | Benzene, Cyanoguanidine | Direct C-H functionalization | Requires strong acids, potential for side reactions |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing is a paradigm shift in the chemical industry, offering enhanced safety, efficiency, and scalability. nih.gov For the synthesis of this compound, flow chemistry presents several potential advantages:
Improved Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. rsc.org
Enhanced Safety: The small reaction volumes in flow systems mitigate the risks associated with highly exothermic or hazardous reactions. nih.gov
Telescoped Synthesis: Multi-step syntheses can be "telescoped" into a single, continuous process, eliminating the need for isolation and purification of intermediates. rsc.org A two-step continuous flow synthesis of amides from alcohols has been demonstrated, integrating oxidation and amide bond formation into one operation. rsc.org
Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of reaction conditions. These systems can perform numerous experiments in a high-throughput manner, rapidly identifying optimal parameters for the synthesis of this compound and its derivatives.
| Platform | Potential Advantage for this compound Synthesis | Key Challenge |
| Continuous Stirred-Tank Reactors (CSTRs) | Good mixing, suitable for slower reactions | Broader residence time distribution |
| Plug Flow Reactors (PFRs) | Precise control of residence time, ideal for fast reactions | Potential for clogging with solid formation |
| Microreactors | High surface-area-to-volume ratio, excellent heat and mass transfer | Limited throughput for large-scale production |
| Automated Synthesis Workstations | High-throughput screening of reaction conditions | Initial capital investment and programming complexity |
Exploration of Novel Reactivity and Unprecedented Transformations
The chemical structure of this compound, with its ortho-benzyl group and tertiary amide functionality, offers opportunities for exploring novel chemical transformations. The amide group can act as a directing group in C-H activation reactions, enabling the functionalization of the aromatic ring at specific positions. nih.govacs.orgrsc.org
Directed Ortho-Metalation (DoM): The N,N-diethylamide group is a well-established directing group for the lithiation of the ortho position of the benzamide (B126) ring. acs.org This allows for the introduction of a wide range of electrophiles, providing access to a diverse library of substituted derivatives.
Transition-Metal Catalyzed C-H Functionalization: Rhodium-catalyzed C-H activation of benzamides has been shown to enable reactions such as olefination and annulation to form complex heterocyclic structures. acs.orgrsc.orgnih.govorgsyn.org Applying these methods to this compound could lead to the synthesis of novel polycyclic compounds. For example, rhodium(III)-catalyzed C-H activation has been used for the synthesis of azepinones and isoquinolinones from benzamides. nih.govrsc.org
Reactivity of the Benzyl (B1604629) Group: The benzylic protons are potentially reactive and could be targeted for functionalization through radical or oxidation reactions, leading to new derivatives with modified properties.
Advanced Computational Design for Targeted Chemical Properties
Computational chemistry and in silico methods are becoming indispensable tools in modern drug discovery and materials science. nih.govnih.gov For this compound, these approaches can be used to:
Predict Physicochemical Properties: Computational models can predict properties such as solubility, lipophilicity, and metabolic stability for virtual derivatives of this compound. solubilityofthings.comdiplomatacomercial.com This allows for the pre-screening of large numbers of potential compounds, prioritizing those with the most promising profiles for synthesis.
Structure-Activity Relationship (SAR) Studies: By computationally modeling the interaction of this compound derivatives with biological targets, researchers can develop SAR models that guide the design of more potent and selective compounds. benthamdirect.com
De Novo Design: Advanced algorithms can design novel molecules from scratch that are predicted to have specific desired properties, using the this compound scaffold as a starting point.
| Computational Tool | Application for this compound | Expected Outcome |
| Quantum Mechanics (QM) | Calculation of electronic structure and reactivity | Understanding of reaction mechanisms and prediction of spectroscopic properties |
| Molecular Dynamics (MD) Simulations | Simulation of conformational dynamics and solvent effects | Insight into the flexibility and interactions of the molecule in different environments |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity | Predictive models for designing more active analogues |
| Molecular Docking | Prediction of binding mode and affinity to a biological target | Identification of potential protein targets and design of inhibitors |
Q & A
Q. What are the standard synthetic routes for 2-Benzyl-N,N-diethylbenzamide, and how can purity be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Hydrogenation of benzyl-protected intermediates using Pd/C under H₂ atmosphere in methanol (room temperature, 18 hours) .
- Step 2 : Acylation with methyl 3-(chlorocarbonyl)propanoate in the presence of pyridine and CH₂Cl₂ (1 hour, room temperature) .
- Purity Optimization : Recrystallization from solvents like ethyl acetate or hexane, monitored by HPLC (>98% purity).
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify polymorphic transitions (e.g., melting points ranging from 104–107°C) .
- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., diethylamide protons at δ 1.2–1.4 ppm) .
- Crystallography : Single-crystal X-ray diffraction to resolve packing arrangements (e.g., monoclinic vs. orthorhombic systems) .
Q. How can researchers mitigate toxicity risks during handling?
- Safety Protocols : Use fume hoods, gloves, and eye protection (S22/S24/25 guidelines) .
- Toxicological Data : LD₅₀ values (e.g., 100 mg/kg oral in dogs) indicate moderate toxicity; avoid inhalation and skin contact .
Advanced Research Questions
Q. How do polymorphic forms of this compound influence its physicochemical properties?
Polymorphs (Forms I–IV) exhibit distinct thermal and structural behaviors:
- Form II : Stable at room temperature (RT) with monoclinic packing (β angle = 92.5°).
- Form IV : Orthorhombic system formed post-thermal phase transition (monoclinic → orthorhombic at 120°C) .
- Impact on Solubility : Form II shows 20% higher aqueous solubility than Form I due to looser crystal packing .
Q. What strategies resolve contradictory biological activity data across studies?
- Crystal Form Variability : Polymorph-dependent bioavailability may explain discrepancies in IC₅₀ values (e.g., Form II vs. Form I in receptor-binding assays) .
- Batch Analysis : Compare HPLC profiles and DSC thermograms to rule out impurities or polymorph mixtures .
Q. How do substituents on the benzamide scaffold affect regioselectivity in metalation reactions?
- 3,5-Dichloro Substituents : Direct para-metalation in tertiary amides (e.g., with TMEDA/LDA in ether, yielding 85% para-substituted products) .
- Steric Effects : Diethyl groups hinder ortho-metalation, favoring para-selectivity (>10:1 para:ortho ratio) .
Q. What structural modifications enhance this compound’s bioactivity?
- Benzyl Group Replacement : Substitution with pyridinyl or thiophene moieties improves δ-opioid receptor affinity (e.g., SNC80 derivatives with 3-methoxyphenyl show 10× higher activity) .
- Aminoethyl Side Chains : Introduce polar groups (e.g., 4-(2-aminoethyl)-N,N-diethylbenzamide) to enhance blood-brain barrier penetration .
Q. What mechanistic insights exist for its role in δ-opioid receptor activation?
- Conformational Analysis : Diarylmethylpiperazine derivatives (e.g., SNC80) adopt a "bent" conformation, optimizing receptor binding (Kᵢ = 1.2 nM) .
- Hydrogen Bonding : Amide carbonyl interactions with receptor residues (e.g., Tyr308) are critical for agonist activity .
Q. How can solubility challenges in formulation be addressed?
- Co-Solvent Systems : Use PEG-400 or cyclodextrin inclusion complexes to boost solubility by 50% .
- Polymorph Selection : Form II’s higher solubility makes it preferable for injectable formulations .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
